
Glimepirida
Descripción general
Descripción
Synthesis Analysis
A multidrug crystal based on drug combinations was synthesized by the solvent evaporation method. This multicomponent crystal consisted of antidiabetic drugs Glimepiride and Metformin, which was performed by single crystal X-ray structure analysis . Glimepiride yttrium complex was synthesized by reaction of glimepiride with yttrium nitrate pentahydrate .Molecular Structure Analysis
The crystal structure of Glimepiride form III is more thermodynamically stable than the previously reported form I and form II . A multidrug crystal based on drug combinations was synthesized by the solvent evaporation method. This multicomponent crystal consisted of antidiabetic drugs Glimepiride and Metformin, which was performed by single crystal X-ray structure analysis .Chemical Reactions Analysis
Glimepiride contains both hydrophobic and hydrophilic functional groups and thus could be analyzed by either RP-HPLC or HILIC . Techniques like high-performance liquid chromatography with ultraviolet, array-diode, mass spectroscopy, evaporative light scattering and charged aerosol detections, liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry, liquid chromatography-electrospray ionization-tandem mass spectrometry, semimicrobore high-performance liquid chromatography with column-switching, micellar electrokinetic chromatography, high-performance thin layer chromatography, polarography, and spectrophotometry have been used for analysis .Physical And Chemical Properties Analysis
Glimepiride is a long-acting, third-generation sulfonylurea with hypoglycemic activity. Compared to other generations of sulfonylurea compounds, glimepiride is very potent and has a longer duration of action . The effective dosage range is 1 to 8 mg/day .Mecanismo De Acción
Glimepiride works by stimulating the release of insulin from the pancreas. It does this by binding to the sulfonylurea receptor on the beta cells of the pancreas. This binding triggers the release of insulin, which helps to regulate blood sugar levels. Glimepiride also increases the sensitivity of the body’s cells to insulin, allowing them to better utilize the insulin that is released.
Biochemical and Physiological Effects
Glimepiride has a number of biochemical and physiological effects on the body. It increases the release of insulin from the pancreas, which helps to regulate blood sugar levels. It also increases the sensitivity of the body’s cells to insulin, allowing them to better utilize the insulin that is released. Glimepiride also increases the production of glucose from the liver, which helps to maintain normal blood sugar levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using glimepiride in laboratory experiments is that it is easy to obtain and is relatively inexpensive. It also has a long shelf life, meaning that it can be stored for long periods of time without losing its potency. However, there are some limitations to using glimepiride in laboratory experiments. It is not very soluble in water, and it can be difficult to dissolve in aqueous solutions. Additionally, glimepiride has a relatively short duration of action, meaning that it needs to be administered frequently in order to maintain its effects.
Direcciones Futuras
Future research on glimepiride could focus on its potential to reduce the risk of developing cancer and its ability to reduce the risk of developing neuropathy. Additionally, research could be conducted on the potential of glimepiride to reduce the risk of cardiovascular disease. Research could also be conducted on the long-term effects of glimepiride and its potential to reduce the risk of developing diabetes complications. Additionally, research could be conducted to explore the potential of glimepiride to reduce the risk of hypoglycemia. Finally, research could be conducted to explore the potential of glimepiride to reduce the risk of developing obesity.
Métodos De Síntesis
Glimepiride is a synthetic drug, meaning that it is not derived from a natural source. It is synthesized in a laboratory through a process known as chemical synthesis. The synthesis of glimepiride involves the reaction of two compounds, 4-chloro-N-[2-[[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]thio]ethyl]benzamide and 4-chloro-N-[[2-[[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]thio]ethyl]amino]benzamide. The reaction of these two compounds produces glimepiride.
Aplicaciones Científicas De Investigación
Tratamiento de la diabetes tipo 2
La glimepirida es un potente derivado de sulfonilurea de tercera generación ampliamente utilizado en el tratamiento de la diabetes mellitus tipo II no dependiente de insulina {svg_1}. Funciona estimulando la liberación de insulina de las células beta pancreáticas, lo que ayuda a reducir los niveles de glucosa en sangre {svg_2}.
Seguridad cardiovascular
La this compound se ha asociado con una buena seguridad cardiovascular {svg_3}. Esto la convierte en una opción adecuada para pacientes con diabetes tipo 2 que también tienen afecciones cardiovasculares.
Reducción de la mortalidad cardiovascular
Un estudio encontró que el uso de this compound se asocia con una reducción de la mortalidad cardiovascular en pacientes con diabetes tipo 2 e insuficiencia cardíaca crónica {svg_4}. Esto sugiere que la this compound podría tener beneficios potenciales para pacientes con estas afecciones.
Mejora de la biodisponibilidad oral
Se ha llevado a cabo investigación sobre el desarrollo y la caracterización de la this compound en una nueva nanodispersión sólida para mejorar su biodisponibilidad oral {svg_5}. Esto podría mejorar potencialmente la eficacia del fármaco.
Protección cardiovascular dependiente de la dosis
El uso de this compound en dosis altas (2–4 mg/día) se asoció con una menor mortalidad cardiovascular que en dosis bajas (1 mg/día) {svg_6}. Esto indica que el efecto protector cardiovascular de la this compound puede ser dependiente de la dosis.
Posible mecanismo de protección cardiovascular
El efecto protector cardiovascular de la this compound puede estar relacionado con el aumento del nivel de ácido epoxieicosatrienoico (EET) a través de la inhibición de la hidrolasa de epóxidos soluble (sEH) {svg_7}. Esto sugiere un posible mecanismo a través del cual la this compound ejerce sus efectos protectores cardiovasculares.
Safety and Hazards
Glimepiride may cause serious side effects. You should not use glimepiride if you have diabetic ketoacidosis, or if you are allergic to sulfa drugs . Glimepiride use may be safer in patients with cardiovascular disease because of its lack of detrimental effects on ischemic preconditioning . It should be used with caution in the elderly and in patients with renal or hepatic disease .
Análisis Bioquímico
Biochemical Properties
Glimepiride interacts with insulin-regulated aminopeptidase (IRAP) and interleukin-34 (IL-34) in patients with type 2 diabetes mellitus . The interactions of Glimepiride with these biomolecules play a crucial role in its biochemical reactions .
Cellular Effects
Glimepiride significantly improves glycemic control and insulin resistance . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Glimepiride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, thereby influencing the overall biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, Glimepiride shows changes in its effects over time .
Dosage Effects in Animal Models
The effects of Glimepiride vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Glimepiride is involved in several metabolic pathways . It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Glimepiride within cells and tissues are complex processes that involve various transporters or binding proteins . These processes affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Glimepiride and its effects on its activity or function are areas of active research . It is believed that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGIZIANZCJQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040675, DTXSID20861130 | |
| Record name | Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L | |
| Record name | SID49648856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
ATP-sensitive potassium channels on pancreatic beta cells that are gated by intracellular ATP and ADP. The hetero-octomeric complex of the channel is composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits. Alternative splicing allows the formation of channels composed of varying subunit isoforms expressed at different concentrations in different tissues. In pancreatic beta cells, ATP-sensitive potassium channels play a role as essential metabolic sensors and regulators that couple membrane excitability with glucose-stimulated insulin secretion (GSIS). When there is a decrease in the ATP:ADP ratio, the channels are activated and open, leading to K+ efflux from the cell, membrane hyperpolarization, and suppression of insulin secretion. In contrast, increased uptake of glucose into the cell leads to elevated intracellular ATP:ADP ratio, leading to the closure of channels and membrane depolarization. Depolarization leads to activation and opening of the voltage-dependent Ca2+ channels and consequently an influx of calcium ions into the cell. Elevated intracellular calcium levels causes the contraction of the filaments of actomyosin responsible for the exocytosis of insulin granules stored in vesicles. Glimepiride blocks the ATP-sensitive potassium channel by binding non-specifically to the B sites of both sulfonylurea receptor-1 (SUR1) and sulfonylurea receptor-2A (SUR2A) subunits as well as the A site of SUR1 subunit of the channel to promote insulin secretion from the beta cell. | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
261361-60-8, 93479-97-1, 684286-46-2 | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261361-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glimepiride [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093479971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glimepiride, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684286462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glimepiride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glimepiride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLIMEPIRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KY687524K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLIMEPIRIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T6XIR2MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: How does Glimepiride exert its hypoglycemic effect?
A: Glimepiride is a third-generation sulfonylurea drug that acts by binding to sulfonylurea receptors (SUR1) on pancreatic β-cells. [, , , , , ] This binding leads to the closure of ATP-sensitive potassium (KATP) channels, which depolarizes the β-cell membrane and triggers the opening of voltage-gated calcium channels. [, , , , , ] The influx of calcium ions promotes the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels. [, , , , , ]
Q2: What is the molecular formula and weight of Glimepiride?
A: The molecular formula of Glimepiride is C24H34N4O5S and its molecular weight is 490.62 g/mol. [, , ]
Q3: Are there any studies investigating different polymorphic forms of Glimepiride?
A: Research has identified a novel polymorph of Glimepiride, designated as Form III, which exhibits distinct melting properties and X-ray diffraction patterns compared to the previously reported Form I and Form II. [] The discovery of new polymorphs is crucial for understanding the drug's physicochemical properties and optimizing its formulation. []
Q4: How is the chemical structure of Glimepiride confirmed?
A: Analytical techniques like Fourier-transform infrared (FTIR) spectroscopy and X-ray diffraction (XRD) are employed to confirm the chemical structure and identify different polymorphic forms of Glimepiride. [, ] FTIR helps analyze the functional groups present in the molecule, while XRD provides insights into the crystal structure and arrangement of molecules within the crystal lattice. [, ]
Q5: What are some common excipients used in Glimepiride formulations and how do they affect its stability?
A: Polyethylene glycol (PEG) 20000 is frequently used as a carrier in Glimepiride solid dispersions to enhance its solubility and dissolution rate. [, ] FTIR analysis showed no significant drug-excipient interaction, indicating the stability of Glimepiride in the presence of PEG 20000. [, ]
Q6: What are the challenges associated with formulating Glimepiride for transdermal delivery?
A: Glimepiride's poor skin penetration limits its transdermal delivery. [] Studies have explored the use of penetration enhancers like Eudragit E-100, Polysorbate 80, and Sodium Lauryl Sulfate (SLS) along with plasticizers like Dibutylpthalate to improve its transdermal permeation. [] Among these, SLS showed promising results in enhancing Glimepiride penetration through the Eudragit E-100 matrix membrane. []
Q7: How does the pharmacokinetic profile of Glimepiride vary in different animal models of diabetes?
A: Studies comparing Glimepiride pharmacokinetics in Wistar rats (normal), streptozotocin-induced diabetic rats (Type 1), and Goto-Kakizaki rats (Type 2) revealed variations in plasma concentration profiles. [] While total body clearance (CL) and half-life of the β phase remained similar, the area under the plasma concentration-time curve (AUC) was dose-dependent in normal and Type 2 diabetic rats, but not in Type 1 diabetic rats. []
Q8: What is the potential for drug-drug interactions with Glimepiride?
A: Glimepiride is primarily metabolized by the cytochrome P450 enzyme CYP2C9. [, , ] Therefore, co-administration with other drugs that are substrates, inhibitors, or inducers of CYP2C9 can lead to potential drug-drug interactions, impacting Glimepiride's pharmacokinetic parameters and potentially altering its therapeutic efficacy or safety. [, , ]
Q9: How does the efficacy of Glimepiride compare to newer antidiabetic agents like DPP-4 inhibitors and SGLT2 inhibitors?
A: Clinical trials have been conducted to compare the efficacy and safety of Glimepiride with newer agents like DPP-4 inhibitors (e.g., Linagliptin, Sitagliptin) and SGLT2 inhibitors (e.g., Canagliflozin). [, , , ] These studies provide valuable insights into the relative benefits and risks of different treatment options for managing type 2 diabetes. [, , , ]
Q10: How does the efficacy of Glimepiride in combination with Metformin compare to either drug used as monotherapy?
A: Studies have demonstrated that the combination of Glimepiride and Metformin is more effective in improving glycemic control compared to either drug used alone in patients with type 2 diabetes inadequately controlled on monotherapy. [, , ] This combination therapy offers synergistic effects in lowering HbA1c, FPG, and PPG levels. [, , ]
Q11: What is the most common adverse effect associated with Glimepiride?
A: Hypoglycemia is the most common adverse effect associated with Glimepiride, as with other sulfonylureas. [, , , , ] Its occurrence is related to the drug's mechanism of action, which involves increasing insulin secretion. [, , , , ] Therefore, careful dose adjustment and blood glucose monitoring are essential during Glimepiride therapy. [, , , , ]
Q12: What are the limitations of Glimepiride's physicochemical properties in its formulation and delivery?
A: Glimepiride exhibits poor water solubility, posing challenges in achieving desired drug release profiles and therapeutic efficacy. [] This limitation necessitates the exploration of formulation strategies like solid dispersions, particle size reduction, or the use of solubilizing agents to enhance its dissolution and bioavailability. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








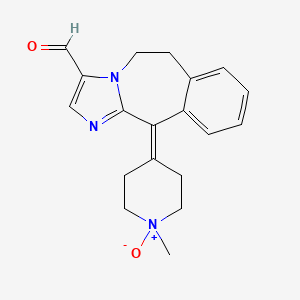
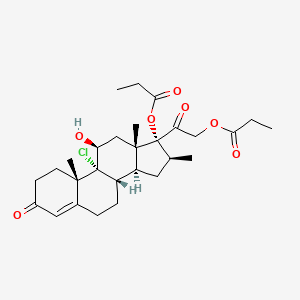
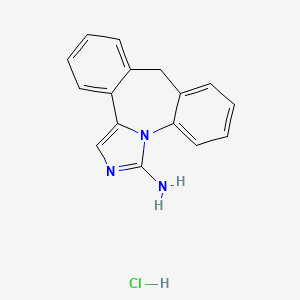
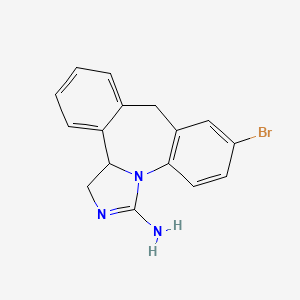

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)
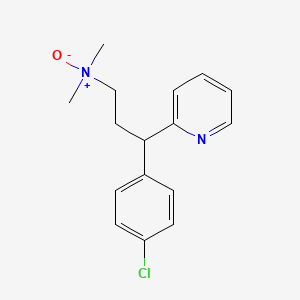

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)